molecular formula C17H11ClF2N6S B2949379 N-(4-chlorophenyl)-3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine CAS No. 1189660-09-0

N-(4-chlorophenyl)-3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine

Cat. No.: B2949379
CAS No.: 1189660-09-0
M. Wt: 404.82
InChI Key: FULXBOZBFCSOKK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a difluorophenyl group, a triazole ring, and a thiadiazole ring

Preparation Methods

The synthesis of N-(4-chlorophenyl)-3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the triazole ring, followed by the introduction of the difluorophenyl and chlorophenyl groups. The final step involves the formation of the thiadiazole ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

N-(4-chlorophenyl)-3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-chlorophenyl)-3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-chlorophenyl)-3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine can be compared with other similar compounds, such as:

  • N-(4-chlorophenyl)-3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine
  • This compound These compounds share similar structural features but differ in the position or type of substituents, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N6S/c1-9-15(23-25-26(9)14-7-4-11(19)8-13(14)20)16-22-17(27-24-16)21-12-5-2-10(18)3-6-12/h2-8H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULXBOZBFCSOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=C(C=C2)F)F)C3=NSC(=N3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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